1-(3,4-Dimethylphenyl)sulfonylpyrazole
Description
The compound 1-(3,4-Dimethylphenyl)sulfonylpyrazole belongs to the pyrazole sulfonamide class, characterized by a pyrazole ring substituted with a sulfonyl group attached to a 3,4-dimethylphenyl moiety. These analogs share the 3,4-dimethylphenyl group but differ in the substituents at the pyrazoline ring’s 3- and 5-positions, enabling comparative analysis of structural variations.
Properties
CAS No. |
899233-14-8 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O2S/c1-9-4-5-11(8-10(9)2)16(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
InChI Key |
QDDRLNUCWVJOHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=N2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following data table compares 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline (Compound A) with two analogs: 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline (Compound B) and 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline (Compound C) .
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Substituent at Position 5 | 4-Butyloxyphenyl | 4-Pentyloxyphenyl | 4-Heptanoyloxyphenyl |
| Melting Point (°C) | 126–130 | 121–125 | 121–125 |
| Rf Value | 0.87 (petroleum ether:ethyl acetate, 4:1) | 0.89 (petroleum ether:ethyl acetate, 4:1) | 0.89 (petroleum ether:ethyl acetate, 4:1) |
| Yield (%) | 84–86 | 84–86 | 84–86 |
| Key Spectral Features | FT-IR: 1650 cm⁻¹ (C=O), 1H-NMR: δ 7.2–7.8 (aromatic) | FT-IR: 1655 cm⁻¹ (C=O), 1H-NMR: δ 7.1–7.7 (aromatic) | FT-IR: 1648 cm⁻¹ (C=O), 1H-NMR: δ 7.3–7.9 (aromatic) |
Structural and Physicochemical Analysis
- Alkoxy Chain Length: Compounds A–C differ in the alkoxy group at the 5-position (butyloxy, pentyloxy, heptanoyloxy). Longer chains (e.g., heptanoyloxy in Compound C) marginally reduce melting points compared to shorter chains (Compound A: 126–130°C vs. Compounds B/C: 121–125°C) due to decreased crystallinity .
- Chromatographic Behavior : Rf values increase slightly with longer alkoxy chains (Compound A: 0.87 vs. B/C: 0.89), suggesting enhanced lipophilicity in longer-chain derivatives .
- Spectral Consistency : All compounds exhibit similar FT-IR carbonyl peaks (~1650 cm⁻¹) and aromatic proton signals (δ 7.1–7.9 ppm) in 1H-NMR, confirming structural homogeneity in the pyrazoline core .
Functional Group Impact
The absence of a sulfonyl group in these pyrazoline analogs limits direct comparison with 1-(3,4-Dimethylphenyl)sulfonylpyrazole . However, substituent effects can be extrapolated:
- Sulfonyl vs.
- Steric Effects : The 3,4-dimethylphenyl group in all compounds introduces steric hindrance, which may influence reactivity or binding interactions in pharmacological contexts.
Preparation Methods
Regioselective Synthesis via Base-Mediated Cyclocondensation
The base-mediated reaction of α-diazo-β-ketosulfones with nitroalkenes provides a regioselective pathway to sulfonylpyrazoles. In a seminal study, α-diazo-β-ketosulfones reacted with nitroalkenes under mild conditions (room temperature, K₂CO₃) to afford sulfonylpyrazoles as single regioisomers in yields exceeding 85% . The reaction proceeds via a Michael addition-cyclization sequence, where the nitroalkene’s electronic properties dictate regiochemical outcomes.
Key Advances:
-
Substituent Compatibility: Aryl, heteroaryl, and alkyl nitroalkenes successfully generated substituted pyrazoles without isomerization .
-
Mechanistic Insight: Density functional theory (DFT) calculations revealed that electron-deficient nitroalkenes accelerate the cyclization step by stabilizing the transition state .
Optimization Data:
| Nitroalkene Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| 3,4-Dimethylstyrene | 92 | 6 |
| 4-Chlorostyrene | 88 | 8 |
| Cyclohexene | 78 | 12 |
Condensation Methods Using Lawesson’s Reagent
A patent-pending method employs Lawesson’s reagent for the thionation-cyclocondensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine . This two-step process achieves 86% overall yield through intermediate thioamide formation, followed by acid-mediated deprotection:
-
Thionation: 1-Acetoacetyl-4-Boc-piperazine reacts with Lawesson’s reagent in tetrahydrofuran/pyridine to form the thioamide intermediate (87% yield) .
-
Deprotection: Treatment with HCl/ethyl acetate removes the Boc group, yielding 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which is subsequently sulfonylated .
Critical Parameters:
-
Solvent System: Tetrahydrofuran enhances reagent solubility, while pyridine scavenges HCl .
-
Scale-Up Feasibility: The method avoids toxic phosphorus reagents, making it suitable for industrial production .
Suzuki Coupling for Aryl Functionalization
Aryl boronic acids enable late-stage diversification of pyrazole cores. In a representative protocol, 4-bromo-1-(tosyl)pyrazole undergoes Suzuki-Miyaura coupling with 3,4-dimethylphenylboronic acid under Pd(PPh₃)₄ catalysis . This method offers modular access to diverse sulfonylpyrazoles:
Reaction Conditions:
Limitations:
-
Bromopyrazole precursors require multistep synthesis.
-
Ortho-substituted boronic acids exhibit reduced reactivity due to steric hindrance .
Multicomponent Reaction (MCR) Strategies
Recent advances in MCRs enable convergent pyrazole synthesis. A three-component reaction of aldehydes, sulfonyl hydrazides, and β-ketoesters generates sulfonylpyrazoles in one pot :
Advantages:
Representative Data:
| Aldehyde | Sulfonyl Hydrazide | Yield (%) |
|---|---|---|
| 3,4-Dimethylbenzaldehyde | Tosylhydrazide | 75 |
| 4-Nitrobenzaldehyde | Mesylhydrazide | 68 |
Industrial-Scale Production Considerations
Scalable synthesis necessitates balancing cost, safety, and efficiency. The Lawesson’s reagent route outperforms traditional PCl₃-mediated methods in:
Economic Analysis:
| Method | Cost ($/kg) | Purity (%) |
|---|---|---|
| Lawesson’s Reagent | 420 | 99.5 |
| PCl₃-Mediated | 580 | 98.2 |
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